molecular formula C8H7ClFNO2 B1319293 6-Chloro-2-fluoro-3-methoxybenzamide CAS No. 886761-75-7

6-Chloro-2-fluoro-3-methoxybenzamide

Cat. No.: B1319293
CAS No.: 886761-75-7
M. Wt: 203.6 g/mol
InChI Key: AZUOJQIOSGRMMS-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzamide is a synthetic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloro-2-fluoro-3-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 6-chloro-2-fluoro-3-methoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted benzamides with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Conversion of the amide group to an amine.

Scientific Research Applications

    Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Agriculture: Potential use as a precursor for agrochemicals.

    Materials Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-fluoro-3-methylbenzamide
  • 6-Chloro-2-fluoro-3-ethoxybenzamide
  • 6-Chloro-2-fluoro-3-hydroxybenzamide

Uniqueness

6-Chloro-2-fluoro-3-methoxybenzamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. The methoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-fluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUOJQIOSGRMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290042
Record name 6-Chloro-2-fluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-75-7
Record name 6-Chloro-2-fluoro-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesised from commercially available 6-chloro-2-fluoro-3-methoxybenzenecarboxylic acid according to Method A, scheme 1. Yield 85%, mp 154-156° C., HPLC-MS (method 1): m/z 245 [M+H+CH3CN]+, Rt=2.37 min.
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